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Lycotoxin-1

Cat. No.: B1576140
Attention: For research use only. Not for human or veterinary use.
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Description

Lycotoxin-1 is a linear, cationic antimicrobial peptide (AMP) originally isolated from the venom of the wolf spider Lycosa carolinensis . It is characterized by an amphipathic α-helical secondary structure, a typical feature of pore-forming peptides that enables it to integrate into and disrupt biological membranes . This mechanism allows this compound to promote the efflux of ions such as calcium from synaptosomes and dissipate voltage gradients across membranes, leading to cell lysis . In research applications, this compound serves as a potent tool for studying non-specific membrane interactions and the development of pore-forming agents. Its primary value lies in its broad-spectrum antimicrobial activity, demonstrating potent growth inhibition against both Gram-negative bacteria (e.g., Escherichia coli ) and yeast (e.g., Candida glabrata ) at micromolar concentrations . Beyond its foundational role in basic research on antimicrobial peptides, this compound has been optimized through amino acid scanning mutagenesis to enhance its insecticidal activity, highlighting its potential in the development of novel bioinsecticides . Furthermore, studies on shortened analogues have been conducted to explore the relationship between its structure and selective activity, aiming to reduce hemolytic effects while retaining antimicrobial efficacy . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IWLTALKFLGKHAAKHLAKQQLSKL

Origin of Product

United States

Three Dimensional Structure of Lycotoxin 1

X-ray Crystallography and Electron Crystallography Studies

To date, no published studies have reported the successful crystallization of this compound for X-ray crystallography or electron crystallography analysis. The flexible nature of this linear peptide presents significant challenges for forming the ordered crystals required for these techniques.

Nuclear Magnetic Resonance (NMR) Studies of Lycotoxin Analogs

While NMR studies specifically on this compound are not extensively reported in the public domain, research on analogs and other lycotoxins provides insights. For instance, studies on Lycotoxin I and II analogs have utilized techniques like circular dichroism (CD) spectroscopy, which complements NMR in determining secondary structure. dntb.gov.ua These studies confirm the α-helical nature of these peptides in membrane-like environments. dntb.gov.ua The interaction of a shortened Lycotoxin-I analogue with liposomes of different compositions has been studied by microcalorimetry and CD, providing a deeper understanding of its membrane activity. dntb.gov.ua

Molecular Modeling and Computational Structure Prediction

Computational methods have been employed to predict the 3D structure of this compound and its analogs. These models consistently show the formation of an amphipathic α-helix. researchgate.net Helical wheel projections, a common tool in peptide analysis, visually demonstrate the segregation of hydrophobic and hydrophilic residues on opposite sides of the helix. researchgate.net This predicted structure aligns with the functional data suggesting that the positively charged face interacts with the negatively charged membrane surface, while the hydrophobic face inserts into the lipid core, leading to membrane permeabilization. mdpi.comuniprot.org

Mechanistic Insights into Lycotoxin 1 Bioactivity

Membrane Interaction and Permeabilization Mechanisms

The bioactivity of Lycotoxin-1 is initiated by its ability to interact with and permeabilize cell membranes, a process driven by its distinct structural characteristics. uniprot.orgcpu-bioinfor.org This interaction leads to a cascade of events that ultimately disrupt cellular homeostasis.

This compound exhibits potent pore-forming activity, which is the primary mechanism of its cytotoxic effects. researchgate.netnih.govuniprot.orgcpu-bioinfor.org The peptide's amphipathic α-helix, with its spatially segregated hydrophobic and hydrophilic residues, facilitates its insertion into the lipid bilayer of cell membranes. researchgate.netmdpi.com This insertion is believed to lead to the formation of pores or channels, which permeabilize the membrane. uniprot.orgtcdb.org Evidence for this pore-forming activity includes the observation of hemolysis in erythrocytes and the dissipation of voltage gradients across muscle membranes upon exposure to this compound. researchgate.netnih.gov The interaction and subsequent disruption of the membrane are thought to follow a "carpet" or "sinking raft" model, where the peptides accumulate on the membrane surface before inserting and forming transient pores. tulane.edu This process leads to the leakage of cellular contents and ultimately cell lysis. nih.govnih.gov

A direct consequence of this compound's pore-forming activity is the dissipation of transmembrane potential and the disruption of ion gradients. researchgate.netnih.govphysiology.orguniprot.org The pores created by the peptide allow for the uncontrolled movement of ions across the cell membrane, leading to a loss of the normal electrochemical gradient. researchgate.net Specifically, this compound has been shown to cause the efflux of calcium ions (Ca2+) from synaptosomes. researchgate.netnih.govphysiology.orgphysiology.org This disruption of Ca2+ homeostasis can have significant downstream effects on cellular signaling and function. researchgate.net Furthermore, studies on insect muscle cells have demonstrated that this compound can dissipate the membrane potential, leading to depolarization. researchgate.netphysiology.orgresearchgate.net At a concentration of 1 μM, it causes a slight and reversible depolarization, while at 3 μM, the membrane potential is completely and reversibly lost. researchgate.netresearchgate.net This dissipation of ion gradients is a key factor in the toxin's paralytic effect on prey. researchgate.net

This compound demonstrates broad-spectrum activity, affecting both prokaryotic and eukaryotic cells. researchgate.netphysiology.org However, there is evidence of some degree of selectivity in its action. The net positive charge of this compound is thought to facilitate its initial interaction with the negatively charged surfaces of prokaryotic membranes. mdpi.comnih.gov In contrast, eukaryotic cell membranes generally have a more neutral or zwitterionic character at their outer leaflet. nih.gov

This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as yeast. researchgate.netnih.gov For instance, it inhibits the growth of Escherichia coli and Candida glabrata. researchgate.netnih.gov Its activity against eukaryotic cells is evidenced by its hemolytic effects on erythrocytes. researchgate.netphysiology.org While the fundamental mechanism of pore formation is likely similar across different cell types, the efficiency and concentration required for lytic activity can vary, suggesting some level of membrane selectivity. researchgate.netresearchgate.net The presence of cholesterol in eukaryotic membranes can also influence the pore-forming activity of similar peptides. tcdb.org

Table 1: Antimicrobial Activity of this compound

Target Organism Type Minimal Inhibitory Concentration (MIC) Reference
Escherichia coli DH5 Gram-negative bacteria <40 µM cpu-bioinfor.org
Escherichia coli D31 Gram-negative bacteria <10 µM cpu-bioinfor.org
Bacillus thuringiensis subsp. israelensis Gram-positive bacteria 10-60 µM cpu-bioinfor.org
Candida glabrata ATCC 2001 Fungi 100-150 µM cpu-bioinfor.org
Staphylococcus aureus Gram-positive bacteria 3.79 µM embrapa.br
Candida krusei Fungi 26.30 µM embrapa.br
Cryptococcus neoformans Fungi 13.20 µM embrapa.br

Molecular Targets and Receptor Interactions

Beyond its direct membrane-disrupting effects, this compound also appears to interact with specific molecular targets, particularly within the nervous system of invertebrates.

In its natural context as a venom component, this compound plays a role in prey incapacitation by modulating neuronal excitability. researchgate.netuniprot.org Studies on insect models have shown that this compound can cause a slight and reversible depolarization of the muscle membrane potential at low concentrations (1 μM) and a complete, yet still reversible, loss of membrane potential at higher concentrations (3 μM). researchgate.net This depolarization leads to a transient reduction in the amplitude of excitatory junctional potentials (EJPs), effectively disrupting neuromuscular transmission. researchgate.net This effect on neuronal and muscle cell function contributes to the paralytic effects observed in insects exposed to the venom of the wolf spider. researchgate.net The insecticidal properties of this compound have been further explored through the creation of mutant versions with enhanced lethality against fall armyworm larvae. nih.gov

While the primary mode of action for this compound is membrane permeabilization, there is evidence suggesting that related lycotoxins can modulate the activity of voltage-gated ion channels. uniprot.orgmdpi.com For instance, venom from Lycosa coelestis, a related spider species, has been shown to preferably inhibit voltage-gated calcium channels (CaV) in rat dorsal root ganglion (DRG) neurons. mdpi.com Specifically, the venom inhibited CaV channel currents by approximately 32.39%. mdpi.com Although direct evidence for this compound's interaction with specific CaV channel subtypes is still emerging, the activity of the whole venom and other lycotoxin variants suggests that these channels could be a target. mdpi.com Other toxins from wolf spiders, such as U2-lycotoxin-Ls1e, have been shown to modify human voltage-gated potassium channels. uniprot.org This modulation of ion channels represents a more specific mechanism of action compared to the broad membrane disruption and may contribute to the neurotoxic effects of the venom. nih.govresearchgate.netmdpi.com

Cellular Signaling Pathways Modulated by this compound in in vitro Systems

This compound and its analogs have been demonstrated in various in vitro studies to exert their biological activities by modulating key cellular signaling pathways. These interactions are particularly evident in the context of cancer cell proliferation and inflammatory responses. The peptide's ability to interact with and traverse cell membranes allows it to influence intracellular signaling cascades, leading to outcomes such as apoptosis, cell cycle arrest, and modulation of inflammatory mediators. researchgate.netresearchgate.net

Research has primarily focused on two major areas: the cytotoxic effects on cancer cells and the immunomodulatory effects on immune cells. In cancer cell lines, this compound has been shown to trigger apoptosis through the mitochondrial pathway and inhibit proliferation by upregulating cell cycle inhibitors. researchgate.net In immune cells, related lycotoxins have been found to suppress inflammatory responses by inhibiting key signaling pathways like the MAPK cascade. nih.gov

Modulation of Cancer Cell Signaling Pathways

In vitro studies have revealed that this compound can induce cell death and inhibit the growth of various human cancer cell lines. researchgate.net This is achieved through the modulation of at least two distinct signaling pathways: the mitochondrial-dependent apoptosis pathway and the cell cycle regulation pathway involving p27. researchgate.net

The peptide's interaction with cancer cell membranes is a critical initiating step, leading to membrane permeabilization and subsequent entry into the cytoplasm. researchgate.net Once inside the cell, it can trigger a cascade of events culminating in apoptosis. One of the primary mechanisms is the activation of the mitochondrial death pathway. researchgate.net Furthermore, this compound influences the cell cycle by upregulating cyclin-dependent kinase (CDK) inhibitor proteins, such as p27, which effectively halts cell proliferation. researchgate.net The peptide has demonstrated these anticancer properties across a range of cell lines, including fibrosarcoma (HT1080), lung adenocarcinoma (A549), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). researchgate.net

A peptide with high similarity to this compound, LVTX-8, was shown to induce p53-dependent apoptosis and cell cycle arrest in A549 lung cancer cells, suggesting another potential pathway influenced by this class of peptides. nih.gov

Table 1: Effects of this compound and Similar Peptides on Cancer Cell Signaling Pathways in vitro

PeptideCell LineObserved EffectModulated Signaling PathwayReference
This compound Multiple (HeLa, A549, HT1080, HCT116, HepG2)Inhibition of cell proliferation, ApoptosisUpregulation of p27 (CDK inhibitor) researchgate.net
This compound Cancer CellsApoptosisMitochondrial Death Pathway Activation researchgate.net
LVTX-8 A549 (Lung Cancer)Apoptosis, Cell Cycle Arrestp53-Dependent Pathways nih.gov

Modulation of Inflammatory Signaling Pathways

In addition to its anticancer activities, lycotoxins have been shown to modulate signaling pathways involved in inflammation. Studies using synthetic lycotoxin analogs, such as Lycotoxin-Pa4a, on murine macrophage cell lines (RAW 264.7) have provided significant insights. When these macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, they normally activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov

Lycotoxin-Pa4a was found to dose-dependently inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in LPS-stimulated macrophages. nih.gov This inactivation of the MAPK pathway leads to a downstream reduction in the expression of pro-inflammatory mediators. nih.gov The mechanism may involve the modulation of Toll-like receptor 4 (TLR4) signaling, which is the primary receptor for LPS. nih.govmdpi.com By interfering with this initial step of the inflammatory cascade, lycotoxins can effectively suppress the inflammatory response. nih.gov Similarly, Lycotoxin-Pa2a was also observed to alleviate LPS-induced inflammation in mouse macrophages by suppressing the expression of inflammatory mediators. nih.govresearchgate.net

Table 2: Effects of Lycotoxin Analogs on Inflammatory Signaling Pathways in vitro

PeptideCell LineObserved EffectModulated Signaling PathwayReference
Lycotoxin-Pa4a RAW 264.7 (Murine Macrophage)Inhibition of pro-inflammatory mediator expressionInactivation of MAPK Signaling (p38, ERK, JNK) nih.gov
Lycotoxin-Pa4a RAW 264.7 (Murine Macrophage)Modulation of inflammatory responsePotential modulation of TLR4 Signaling nih.gov
Lycotoxin-Pa2a Mouse MacrophagesAlleviation of LPS-induced inflammationSuppression of inflammatory mediators nih.govresearchgate.net

Preclinical Biological Activity of Lycotoxin 1

Antimicrobial Spectrum and Potency of Lycotoxin-1

This compound exhibits potent antimicrobial activity against a variety of prokaryotic and eukaryotic cells. Its mechanism of action is primarily attributed to its ability to form pores in microbial cell membranes, leading to the dissipation of ion and voltage gradients and subsequent cell death nih.govresearchgate.net. The peptide's amphipathic α-helical structure is characteristic of pore-forming antimicrobial peptides nih.govresearchgate.net.

This compound has shown significant efficacy against Gram-negative bacteria such as Escherichia coli. Studies have demonstrated that it can potently inhibit the growth of E. coli at micromolar concentrations nih.govresearchgate.net. For instance, against E. coli strain DH5, this compound showed inhibitory activity at concentrations between 80-150 µM researchgate.net. Another study found that against E. coli strain D31, this compound was active in the 10-20 µM range researchgate.net. The mechanism of action involves the disruption of the bacterial membrane. This is supported by findings that related lycotoxin peptides permeabilize both the outer and cytosolic membranes of Gram-negative bacteria nih.govresearchgate.net. A novel variant, Lycotoxin-Pa2a, demonstrated an IC95 (the concentration that inhibits 95% of colony-forming cells) of 1 µM against Escherichia coli mdpi.com.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against Gram-Negative Bacteria

Compound Bacterial Strain MIC (µM)
This compound Escherichia coli D31 10 - 20
This compound Escherichia coli DH5 80 - 150
Lycotoxin-Pa2a Escherichia coli 1
Lycotoxin-Pa2a Pseudomonas aeruginosa 2

The antimicrobial activity of this compound extends to Gram-positive bacteria. Research has shown its effectiveness against species like Staphylococcus aureus. A study on the novel spider toxin peptide Lycotoxin-Pa2a, which shares homology with this compound, reported an IC95 of 32 µM against Staphylococcus aureus mdpi.com. While it was effective, its potency against this particular Gram-positive strain was less than that observed against the tested Gram-negative bacteria mdpi.com. Another related peptide, Lycosin-II, also demonstrated the ability to inhibit the growth of Staphylococcus aureus mdpi.com. The proposed mechanism for these related peptides involves interaction with and disruption of the bacterial cell membrane nih.gov.

Table 2: Minimum Inhibitory Concentration (MIC) of Lycotoxin Analogs against Gram-Positive Bacteria

Compound Bacterial Strain MIC (µM)
Lycotoxin-Pa2a Staphylococcus aureus 32
Lycotoxin-Pa2a Bacillus cereus 1

In addition to its antibacterial properties, this compound is a potent antifungal agent. Studies have documented its ability to inhibit the growth of yeast, specifically Candida glabrata, at micromolar concentrations nih.govresearchgate.net. Plate growth inhibition assays revealed that this compound was effective against C. glabrata researchgate.net. Other related peptides from spider venom, such as Lycosin-I, have also shown high efficacy against other Candida species, like Candida tropicalis consensus.app. The underlying mechanism is consistent with its antibacterial action, involving the formation of pores in the fungal cell membrane researchgate.net.

A significant aspect of this compound's preclinical profile is its activity against multidrug-resistant (MDR) microbes. The emergence of antibiotic resistance is a major global health concern, and novel antimicrobial agents are urgently needed researchgate.netnih.govbohrium.com. Synthetic peptides derived from spider toxins, such as LyeTx I mnΔK, have demonstrated remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.com. This peptide derivative was effective against planktonic cells and biofilms of MRSA, with MIC values ranging from 8 to 16 µM nih.gov. Furthermore, a hybrid peptide designed from a lycotoxin, KFH-Pa1a, showed superior antimicrobial efficacy against pathogens including multidrug-resistant Pseudomonas aeruginosa researchgate.netbohrium.com. These findings suggest that lycotoxins could serve as a template for developing new therapeutics to combat MDR infections researchgate.net.

Insecticidal Activity and Efficacy Studies of this compound

This compound also possesses notable insecticidal properties, which may be part of its dual role in spider venom: to assist in prey capture and to protect the spider from microbial infections from ingested prey nih.govresearchgate.net.

The insecticidal action of this compound is linked to its ability to disrupt cellular integrity through pore formation. It has been shown to dissipate voltage gradients across insect muscle membranes nih.govresearchgate.netresearchgate.net. Specifically, experiments on house fly body wall muscle cells demonstrated that this compound causes a depolarization of the muscle membrane potential researchgate.netresearchgate.net. This disruption of ion gradients affects neurophysiology, leading to paralysis. The pore-forming activity of this compound is believed to increase the permeability of insect cell membranes, leading to cell lysis nih.gov. This mechanism is consistent with its antimicrobial actions, highlighting a broad cytotoxic effect on various cell types through membrane disruption researchgate.net.

Larval Mortality and Growth Inhibition in Agricultural Pest Models (e.g., Spodoptera frugiperda)

This compound, a peptide derived from wolf spider venom, has been the subject of research for its potential as a bio-insecticide, particularly against significant agricultural pests like the fall armyworm (Spodoptera frugiperda). Studies have explored the insecticidal properties of this compound and its analogs, demonstrating its capacity to induce mortality and inhibit the growth of this pest.

In an effort to enhance its insecticidal efficacy, libraries of this compound mutants have been generated and screened for their ability to kill S. frugiperda larvae. nih.gov This high-throughput screening identified specific mutations that resulted in increased lethality against the fall armyworm. nih.gov The research indicated that the most effective mutations likely enhanced the toxin's ability to interact with and disrupt insect cell membranes or augmented its pore-forming capabilities, ultimately leading to cell lysis and larval death. nih.gov

While specific LC50 (median lethal concentration) values from these high-throughput screenings are not detailed in the available literature, the findings underscore the inherent insecticidal potential of the this compound scaffold. The research focused on a "Trojan horse" strategy, where the toxin mutants were expressed within yeast cells, which were then ingested by the insect larvae. nih.gov Once inside the insect, the toxin is cleaved into its active form, leading to mortality. nih.gov This approach highlights the ongoing efforts to optimize this compound as a viable biological pest control agent.

The growth inhibitory effects of this compound are intrinsically linked to its lethal action. By causing cellular damage and disrupting normal physiological processes, the peptide impedes the growth and development of S. frugiperda larvae. The research involving mutagenized this compound implicitly supports its growth inhibition properties, as the screening process aimed to identify mutants with the "greatest lethality," which would also prevent further growth and development of the pest. nih.gov

**Table 1: Research Findings on the Insecticidal Activity of this compound Mutants against *Spodoptera frugiperda***

Aspect of Activity Research Focus Key Findings Reference
Larval Mortality Screening of mutagenized this compound libraries Identification of mutant toxins with the greatest lethality against fall armyworm larvae. nih.gov
Mechanism of Action Analysis of most lethal mutations Enhanced ability of the toxin's alpha-helix to interact with insect cell membranes and increased pore-forming ability, leading to cell lysis. nih.gov

Oral Activity and Bioavailability in Insect Systems

A critical factor for the viability of a peptide-based bio-insecticide is its effectiveness when ingested by the target pest. Research has indicated that a variant of this compound exhibits moderate oral insecticidal activity. researchgate.net This oral activity is considered a significant advantage for its potential application in agriculture, where oral ingestion is a primary route of exposure for many insect pests.

The mechanism behind the oral activity of the this compound variant is believed to be associated with its pore-forming properties. researchgate.net As a pore-forming peptide, this compound can likely disrupt the integrity of the insect's midgut epithelial cells, facilitating its own passage into the hemolymph and to its target sites, or causing direct damage to the digestive system. This ability to compromise cellular membranes is a characteristic feature of many antimicrobial and venom-derived peptides. researchgate.netnih.gov

The development of this compound mutants expressed in yeast, intended for ingestion by insects, further supports the concept of its oral activity. nih.gov This "Trojan horse" delivery system is predicated on the toxin being released and becoming active after being orally consumed by the insect larva. nih.gov While detailed pharmacokinetic studies on the bioavailability of this compound in insect systems are not extensively documented in the available literature, the observed oral insecticidal effects suggest that a sufficient amount of the peptide can withstand the digestive environment of the insect gut to exert its toxic effects.

Table 2: Oral Activity of this compound and its Variants in Insect Models

Compound Observed Activity Postulated Mechanism Reference
This compound variant Moderate oral insecticidal activity Pore-forming activity disrupting insect midgut cells. researchgate.net
Mutagenized this compound Expressed in yeast for oral delivery to fall armyworm larvae, resulting in lethality. Cleavage to active form after ingestion, leading to cell lysis. nih.gov

Anti-Inflammatory Effects (as observed in related Lycotoxin variants)

While direct studies on the anti-inflammatory properties of this compound are limited, research on related Lycotoxin peptides, such as Lycotoxin-Pa2a and Lycotoxin-Pa4a, provides insights into the potential anti-inflammatory activity of this class of compounds. nih.govdntb.gov.uamdpi.com These studies have demonstrated that Lycotoxin variants can modulate inflammatory responses in mammalian cell models.

Lycotoxin-Pa4a, a novel peptide toxin, has been shown to downregulate the expression of pro-inflammatory mediators. nih.gov In a lipopolysaccharide (LPS)-stimulated murine macrophage cell line, Lycotoxin-Pa4a was observed to inactivate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inactivation led to a dose-dependent inhibition of the phosphorylation of key proteins in this pathway, which in turn suppressed the expression of inflammatory molecules. nih.gov

Similarly, Lycotoxin-Pa2a has been found to alleviate LPS-induced inflammation in mouse macrophages by suppressing the expression of inflammatory mediators. nih.govmdpi.com This peptide was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com The anti-inflammatory effects of these Lycotoxin variants suggest a potential mechanism involving the modulation of key signaling pathways, such as the MAPK pathway, which are crucial in the inflammatory response. nih.gov

Table 3: Anti-Inflammatory Effects of Related Lycotoxin Peptides

Lycotoxin Variant Experimental Model Observed Anti-Inflammatory Effects Mechanism of Action Reference
Lycotoxin-Pa4a Lipopolysaccharide (LPS)-stimulated murine macrophage cell line Downregulation of pro-inflammatory mediators. Inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
Lycotoxin-Pa2a Lipopolysaccharide (LPS)-stimulated mouse macrophages Alleviation of LPS-induced inflammation; suppression of inflammatory mediator expression; inhibition of nitric oxide (NO) production. Suppression of inflammatory mediator expression. nih.govmdpi.com

Genetic Engineering and Optimization of Lycotoxin 1 for Research Applications

Rational Design and Mutagenesis Strategies

To improve the insecticidal and antimicrobial properties of Lycotoxin-1 for research purposes, scientists have employed rational design and mutagenesis strategies. One key technique is amino acid scanning mutagenesis (AASM) , where individual amino acids in the peptide sequence are systematically replaced to identify residues critical for its function. nih.govpsu.edu This method has been instrumental in creating libraries of this compound variants with potentially enhanced activities. nih.gov

For instance, a library of mutagenized this compound open reading frames was generated using an automated, high-throughput platform. nih.gov This allowed for the screening of numerous mutants to identify those with the greatest lethality against insect larvae, such as the fall armyworm. nih.govmdpi.com Research has shown that specific mutations can significantly impact the peptide's effectiveness. For example, substitutions at certain positions in the amino acid sequence were found to be more effective than others. psu.edu

A notable study produced a mutant, designated as clone #59, which contained proline and tryptophan at positions 24 and 25, respectively, replacing the wild-type's lysine (B10760008) and leucine. psu.eduresearchgate.net This particular variant demonstrated significant mortality in fall armyworms. researchgate.net The systematic replacement of amino acids allows researchers to map the functional domains of the peptide and optimize its structure for desired activities. psu.edu

Recombinant Expression Systems for this compound Production

Producing sufficient quantities of this compound and its analogs for research is crucial. This has been achieved through the use of various recombinant expression systems, which allow for the large-scale production of these peptides in host organisms.

Expression in Microbial Hosts (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has been a workhorse for the recombinant production of this compound. nih.govresearchgate.net To enhance the expression and yield of the peptide, researchers have utilized fusion protein technologies. A particularly effective approach involves the use of a small ubiquitin-like modifier (SUMO) tag. nih.govpsu.edu The SUMO fusion system has been shown to increase the expression levels and facilitate the generation of active this compound. nih.gov

In this system, the this compound gene is fused to a SUMO gene. psu.edu The resulting fusion protein is expressed in the yeast, and the SUMO tag can then be cleaved by a specific protease, Ulp1, to release the active peptide. psu.eduresearchgate.net This "Trojan horse" strategy allows for high-level expression of the peptide inside the yeast in an inactive form, which is then activated after ingestion by an insect. nih.govpsu.edu This method has been successfully used to produce libraries of this compound mutants for screening purposes. nih.gov

Furthermore, engineered S. cerevisiae strains have been developed that can utilize xylose, a sugar found in cellulosic biomass, for growth. nih.gov This allows for more cost-effective production of this compound as a co-product in processes aimed at converting biomass to ethanol. nih.gov

Expression in Transgenic Plants (e.g., Nicotiana tabacum)

Transgenic plants, particularly tobacco (Nicotiana tabacum), have also been explored as a production platform for this compound. mdpi.comnih.gov Expressing the peptide in plants offers the potential for large-scale, cost-effective production and can also confer pest resistance to the plant itself. mdpi.com

Research has demonstrated that the constitutive expression of a modified this compound in tobacco can provide enhanced resistance to insect larvae such as the corn earworm (Helicoverpa zea) and the cigarette beetle (Lasioderma serricorne). researchgate.netnih.gov The level of gene expression of the modified this compound was found to be negatively correlated with the survival of corn earworm larvae. researchgate.netnih.gov

In addition to insect resistance, the expression of this modified this compound in tobacco leaves also resulted in significantly less severe symptoms from pathogenic bacteria like Pseudomonas syringae pathovar tabaci and the fungus Alternaria alternata. researchgate.netnih.gov To optimize expression in plants, codon usage can be adapted for the specific plant host. google.com

Table 1: Recombinant Expression Systems for this compound

Host Organism Expression System/Strategy Key Findings Reference(s)
Saccharomyces cerevisiae SUMO fusion technology Enhanced expression and generation of active lycotoxins. nih.gov nih.govpsu.eduresearchgate.net
Engineered for xylose utilization Cost-effective co-production with bioethanol. nih.gov nih.gov
Nicotiana tabacum Constitutive expression of modified this compound Enhanced resistance to insect larvae and pathogens. researchgate.netnih.gov mdpi.comresearchgate.netnih.gov

Development of this compound Analogs and Peptide Fragments for Enhanced Research Utility

The development of this compound analogs and smaller peptide fragments is a key area of research aimed at improving its utility. By modifying the primary sequence, researchers can fine-tune the peptide's properties, such as its stability, target specificity, and potency. nih.govfrontiersin.org

The creation of peptide fragments helps to identify the minimal structural unit required for biological activity. This information is valuable for designing smaller, more synthetically accessible molecules that retain the desired function. nih.gov The balance between net charge and hydrophobicity in these analogs appears to be crucial for their activity and selectivity against different bacterial strains. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity in Research Models

Structure-activity relationship (SAR) studies are fundamental to understanding how the three-dimensional structure of this compound and its analogs relates to their biological activity. nih.govmdpi.com These studies involve systematically altering the peptide's structure and observing the effects on its function, providing insights into the molecular determinants of its activity. nih.govfrontiersin.org

This compound is an amphipathic α-helical peptide, meaning it has distinct hydrophobic and hydrophilic faces. mdpi.comresearchgate.net The positive charges on the hydrophilic side are thought to interact with negatively charged cell membranes, while the hydrophobic side associates with the lipid bilayer, leading to membrane permeabilization and cell lysis. mdpi.com

SAR studies on this compound have involved creating helical wheel projections to visualize the distribution of hydrophobic and hydrophilic residues. researchgate.net By creating mutants with substitutions in different regions of the helix, researchers can determine which parts of the peptide are essential for its lytic function. psu.edu For example, mutations at certain positions (14, 15, 19, 20, 21, or 23) were found to be less effective, while mutations at other positions (4, 12, 13, 16, 17, 18, or 22) showed no effect on fall armyworms, indicating the importance of specific residues for its insecticidal activity. psu.edu

These studies are crucial for the rational design of new this compound analogs with optimized bioactivity for use in various research models. uit.nonih.gov

Ecological and Evolutionary Contexts of Lycotoxin 1

Role of Lycotoxin-1 in Spider Predation and Defense Mechanisms

This compound, a peptide toxin identified in the venom of the wolf spider Lycosa carolinensis, plays a multifaceted role in both predation and defense for the spider. researchgate.netnih.gov Its primary function in predation is to disrupt cellular processes in prey, facilitating subjugation. mdpi.com this compound acts as a pore-forming peptide, which increases the permeability of cell membranes and dissipates ion and voltage gradients. researchgate.netnih.govmdpi.com This disruption of cellular integrity can lead to cell lysis and contributes to the paralytic and lethal effects of the venom on insect prey. mdpi.comuniprot.org Specifically, it has been shown to promote the efflux of calcium ions from synaptosomes and dissipate voltage gradients across muscle membranes, actions that interfere with nerve and muscle function in prey organisms. researchgate.netnih.govresearchgate.net

Beyond its direct role in incapacitating prey, this compound also serves a defensive function. The antimicrobial properties of this compound are potent, inhibiting the growth of both bacteria (like Escherichia coli) and yeast (like Candida glabrata) at micromolar concentrations. researchgate.netnih.gov This suggests a dual role for the peptide: not only does it aid in prey capture, but it may also protect the spider from potential infections that could arise from consuming or being in contact with microorganisms on their prey. researchgate.netnih.gov This antimicrobial activity is a common feature of many spider venom peptides and is considered a crucial aspect of their survival strategy. nih.govasm.org The ability of this compound to permeabilize cell membranes is central to both its predatory and defensive actions, making it a versatile and essential component of the spider's venom arsenal. mdpi.comuniprot.org

Venom Gland Transcriptomics and Proteomics for this compound Identification and Characterization

The identification and characterization of this compound and its analogs have been significantly advanced through the use of venom gland transcriptomics and proteomics. mdpi.comnih.govmdpi.com These high-throughput "omics" techniques allow researchers to analyze the genetic transcripts (transcriptome) and the resulting proteins (proteome) present in the spider's venom glands.

Transcriptomic analysis of the venom glands of various wolf spiders, such as Lycosa carolinensis, Lycosa singoriensis, and Lycosa tarantula, has revealed the messenger RNA (mRNA) sequences that code for this compound and other related peptides. researchgate.netnih.govresearchgate.net For instance, in Lycosa singoriensis, transcriptomic studies have identified multiple lycotoxin-like sequences. researchgate.netnih.gov Similarly, a combined transcriptomic and proteomic approach on Lycosa tarantula venom glands led to the identification of 18 distinct venom-related sequences, including those with high similarity to lycotoxins. mdpi.com This process typically involves constructing a cDNA library from the venom gland's mRNA, followed by sequencing to identify expressed sequence tags (ESTs) that correspond to toxin genes. nih.gov

Proteomic analysis complements transcriptomics by directly identifying the peptides and proteins present in the venom. nih.gov Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used to separate the complex mixture of venom components. researchgate.netmdpi.com Subsequently, mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to determine the precise molecular weights and sequences of the purified peptides. nih.govmdpi.com Edman degradation microsequencing has also been a key method in determining the primary amino acid structure of peptides like this compound. researchgate.netnih.gov The integration of transcriptomic and proteomic data provides a comprehensive picture, confirming that the genes identified in the transcriptome are indeed translated into functional peptides found in the venom. mdpi.comnih.govmdpi.com

Table 1: Omics Techniques Used in this compound Research
TechniqueDescriptionApplication in this compound ResearchKey Findings
Venom Gland TranscriptomicsAnalysis of the complete set of RNA transcripts in the venom gland.Identification of mRNA sequences encoding this compound and related peptides. researchgate.netnih.govRevealed the genetic basis for the diversity of lycotoxin-like peptides. nih.govresearchgate.net
Proteomics (RP-HPLC, Mass Spectrometry)Large-scale study of proteins, particularly their structures and functions.Purification and sequencing of this compound from crude venom. researchgate.netmdpi.comConfirmed the primary structure and presence of this compound in the venom. researchgate.netnih.gov
ProteotranscriptomicsIntegration of proteomic and transcriptomic data.Comprehensive characterization of venom composition, linking gene to protein. nih.govmdpi.comValidated the expression of transcriptomically-identified lycotoxins at the protein level. nih.govmdpi.com

Phylogenetic Analysis and Diversity of Lycotoxin-like Peptides

Phylogenetic analysis of lycotoxin-like peptides reveals a significant diversity and a complex evolutionary history within spider venoms. mdpi.comnih.gov Lycotoxins are not restricted to a single species but are part of a larger family of peptides found across various spider lineages, particularly within the Lycosidae (wolf spider) family. mdpi.complos.org

Studies have identified numerous lycotoxin variants and homologous peptides in different Lycosa species, such as Lycosa singoriensis, Lycosa poonaensis, and Lycosa shansia. nih.govnih.govnih.gov For example, transcriptomic analysis of Lycosa poonaensis identified 15 contigs encoding 17 different linear cytolytic peptides, some of which showed sequence similarity to this compound. nih.gov Similarly, research on Lycosa shansia venom identified 52 short linear peptides assigned to eight distinct families through phylogenetic analysis. nih.gov This diversity suggests that the ancestral lycotoxin gene has undergone multiple duplication and diversification events. mdpi.com

Interestingly, lycotoxin-like sequences have also been found in spider families that are phylogenetically distant from Lycosidae. mdpi.complos.org For instance, a study on the tarantula Pamphobeteus verdolaga (family Theraphosidae) identified a lycotoxin-like sequence that appeared to be a basal protein to the lycotoxins found in Lycosa species, suggesting an ancient origin and subsequent gene duplication events. mdpi.com The presence of lycotoxin-like peptides with an inhibitor cystine knot (ICK) motif has also been noted in the venom of spiders from the Theridiidae and Viridasiidae families. plos.org This wide distribution and structural diversity underscore the evolutionary success of this peptide scaffold.

The phylogenetic relationships among these peptides are often established by comparing their amino acid sequences and conserved cysteine frameworks. nih.govresearchgate.net These analyses help to classify the vast number of spider venom toxins into families and superfamilies, providing insights into their evolutionary origins and the diversification of their functions. nih.govnih.gov

Adaptive Evolution of Spider Venom Peptides, including Lycotoxins

The evolution of spider venom peptides, including lycotoxins, is a clear example of adaptive evolution driven by strong selective pressures. researchgate.netplos.org The primary driver for this evolution is the predator-prey arms race, where spiders constantly evolve more effective venoms to subdue their prey, and prey, in turn, may develop resistance. plos.org This co-evolutionary dynamic leads to the rapid diversification of venom components. plos.org

Molecular evolution studies have shown that toxin-encoding genes often evolve under the influence of positive Darwinian selection, where mutations that provide an advantage are favored and become more common in a population. researchgate.netplos.org This is evident in the high degree of sequence variation observed among lycotoxin-like peptides, even between closely related spider species. nih.govnih.gov The diversification is not random; it often occurs in specific regions of the peptide that are crucial for its function, such as the residues involved in binding to target molecules or forming pores in cell membranes. frontiersin.org

However, the evolution of venom peptides is not solely driven by positive selection. Purifying (or negative) selection also plays a crucial role by conserving regions of the peptide that are essential for its structural integrity and fundamental function. plos.org For many spider toxins, including those with an inhibitor cystine knot (ICK) motif, the cysteine residues that form disulfide bridges are highly conserved, as they are critical for the peptide's three-dimensional structure. plos.org A "two-speed" model of venom evolution has been proposed, where periods of rapid diversification under positive selection are followed by longer periods of purifying selection that preserves the potent toxin arsenal. plos.org

The evolution of lycotoxins and other spider venom peptides is also shaped by gene duplication. mdpi.com When a toxin gene is duplicated, one copy can retain the original function while the other is free to accumulate mutations and potentially evolve a new function. This process of gene duplication followed by diversification is a major source of the vast molecular diversity found in spider venoms. mdpi.comelifesciences.org

Table 2: Evolutionary Forces Shaping Lycotoxin Peptides
Evolutionary ForceDescriptionEffect on Lycotoxins
Positive Darwinian SelectionSelection that favors new advantageous genetic variants.Drives the rapid diversification of lycotoxin sequences to overcome prey resistance and enhance predatory efficiency. researchgate.netplos.org
Purifying (Negative) SelectionSelection that removes deleterious genetic variants from a population.Conserves structurally and functionally critical regions of the lycotoxin peptide. plos.org
Gene Duplication and DiversificationThe process of creating new genes from a single ancestral gene.Leads to the expansion of the lycotoxin peptide family, allowing for the evolution of new functions. mdpi.com

Advanced Research Methodologies and Future Directions in Lycotoxin 1 Studies

High-Throughput Screening Platforms for Novel Lycotoxin-1 Variants

The quest for enhanced efficacy and specificity of this compound has led to the adoption of high-throughput screening (HTS) platforms. These automated systems are capable of rapidly assessing large libraries of this compound variants, which are generated through techniques like amino acid scanning mutagenesis. psu.edu This approach allows for the systematic substitution of amino acids at each position of the peptide to identify variants with improved insecticidal or antimicrobial properties. psu.edumdpi.com

One notable application of HTS involves the use of yeast expression systems, such as those utilizing the small ubiquitin-like modifier (SUMO) technology, to produce large quantities of mutant peptides for screening. psu.edu This method has been instrumental in identifying this compound variants with increased lethality against agricultural pests like the fall armyworm (Spodoptera frugiperda). psu.edu The integration of robotic colony-picking and automated workcell platforms has further streamlined the process, enabling the efficient preparation and testing of extensive plasmid libraries expressing these mutant peptides. psu.edu

Future HTS strategies may incorporate more complex cellular or phenotypic screening assays to identify variants with specific functionalities beyond simple lethality, such as the ability to overcome insect resistance mechanisms or target specific cell types. evotec.com

Calorimetric Techniques in Membrane Interaction Studies

Understanding the interaction of this compound with cell membranes is fundamental to elucidating its mechanism of action. Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), have proven to be invaluable label-free methods for this purpose. nih.gov

Differential Scanning Calorimetry (DSC) provides thermodynamic insights into the changes that this compound and its analogues induce on the phase transitions of lipid bilayers. core.ac.ukresearchgate.net By measuring the heat capacity of lipid vesicles as a function of temperature, researchers can determine how the peptide affects membrane fluidity and organization. For instance, studies on a shortened analogue of this compound, LycoI 1-15, have used DSC to characterize its interaction with model membranes of varying compositions. core.ac.uknih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with the binding of this compound to lipid vesicles, providing a complete thermodynamic profile of the interaction. nih.govcore.ac.ukmpg.de This includes the determination of binding affinity, enthalpy, and entropy, which helps in understanding the driving forces behind the peptide-membrane association. mpg.de ITC has been employed to study the energetics of the interaction between this compound analogues and large unilamellar vesicles (LUVs) composed of different lipids. core.ac.uk

TechniqueInformation ProvidedApplication in this compound Research
Differential Scanning Calorimetry (DSC) Thermodynamic characterization of peptide-induced changes in lipid bilayer phase transitions. core.ac.ukrug.nlStudying the effect of this compound and its analogues on the fluidity and organization of model membranes. core.ac.ukresearchgate.net
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile of peptide-membrane binding (affinity, enthalpy, entropy). nih.govmpg.deQuantifying the energetics of the interaction between this compound analogues and lipid vesicles. core.ac.uk

These calorimetric methods, often used in conjunction with spectroscopic techniques like Circular Dichroism, provide a comprehensive picture of how this compound perturbs membrane structure. core.ac.uknih.gov

Electrophysiological Recordings for Detailed Ion Channel Modulation Analysis

The neurotoxic effects of this compound are attributed to its ability to modulate ion channels. psu.edumdpi.com Electrophysiological recording techniques are essential for the detailed analysis of these interactions. By directly measuring the electrical properties of cell membranes, researchers can observe how this compound affects ion channel function in real-time.

Studies have shown that this compound can dissipate voltage gradients across muscle membranes, a key indicator of its pore-forming activity. researchgate.net Electrophysiological experiments on house fly body wall muscle cells have demonstrated that this compound causes a reversible depolarization of the membrane potential. researchgate.net Similarly, its effect on calcium ion flux has been investigated using synaptosomes, where it was shown to promote the efflux of Ca2+. researchgate.net

Advanced electrophysiology setups, such as two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes, are used to study the effects of toxins on specific ion channels expressed in a controlled environment. mdpi.combiorxiv.org While direct electrophysiological studies detailing this compound's specific ion channel targets are an area for further research, the methodologies are well-established for characterizing other spider venom peptides that target voltage-gated sodium, potassium, and calcium channels. mdpi.comuq.edu.au Future research will likely involve expressing specific insect and mammalian ion channel subtypes to pinpoint the precise molecular targets of this compound and its variants.

Development of Advanced in vitro and in vivo Research Models for this compound Studies

The evaluation of this compound's biological activity relies on a range of in vitro and in vivo models. These models are crucial for understanding its efficacy and potential applications, from antimicrobial agents to bioinsecticides.

In vitro models are fundamental for initial screening and mechanistic studies. These include:

Antimicrobial assays: Growth inhibition assays against bacteria (e.g., Escherichia coli) and yeast (e.g., Candida glabrata) are used to determine the minimum inhibitory concentrations (MICs) of this compound and its analogues. researchgate.net

Cell-based assays: The cytotoxic effects of this compound are assessed using various cell lines. For instance, its hemolytic activity is tested on erythrocytes. researchgate.net The impact on immune cells like macrophages can be studied to understand its anti-inflammatory potential. mdpi.com

Model membranes: Liposomes and lipid vesicles of different compositions are used to mimic bacterial and mammalian cell membranes, allowing for detailed biophysical studies of peptide-membrane interactions. core.ac.ukdntb.gov.ua

Insect models: The fall armyworm (Spodoptera frugiperda) is a common model for testing the insecticidal activity of this compound variants. psu.edudntb.gov.ua Yeast cultures expressing these variants are fed to the larvae to assess lethality. mdpi.comdntb.gov.ua

Murine models: Mouse models are employed to study the therapeutic potential of related peptides in conditions like septic arthritis, where the peptide's ability to reduce bacterial load and inflammation is evaluated. frontiersin.org Rat models have been used to investigate the effects of omega-lycotoxin, a related compound, on cognitive impairment, suggesting a role in modulating calcium channels in the hippocampus. arakmu.ac.ir

The development of more sophisticated models, such as organ-on-a-chip systems or genetically modified organisms expressing specific targets, will further enhance the precision of this compound research.

Unexplored Biological Activities and Molecular Targets of this compound

While the antimicrobial and insecticidal properties of this compound are well-documented, there remains a vast potential for discovering novel biological activities and molecular targets. researchgate.netuniprot.org The amphipathic α-helical structure of this compound is a common feature among many bioactive peptides, suggesting a broader range of functions. researchgate.net

Recent research on related spider venom peptides has revealed a multitude of potential applications. For example, some peptides exhibit anti-inflammatory, anti-biofilm, and even anti-cancer activities. mdpi.comfrontiersin.org Transcriptomic analysis of spider venom glands is uncovering a diverse array of linear peptides with varying biological activities, indicating that the full potential of the Lycotoxin family is yet to be realized. nih.gov

The primary molecular target of this compound is believed to be the cell membrane, where it forms pores, leading to cell lysis. researchgate.netuniprot.org However, the specific ion channels or receptors that it may modulate with high affinity are not fully characterized. While it is known to dissipate voltage gradients, the precise channels involved in its neurotoxic effects on insects are an active area of investigation. researchgate.net Identifying these specific molecular targets is crucial for designing more selective and potent this compound variants. The vast and largely untapped reservoir of spider toxins suggests that further exploration could lead to the development of novel therapeutics. biorxiv.org

Challenges and Perspectives in this compound Research within the Scope of Academic Discovery

Despite the promising advancements, several challenges remain in the academic research of this compound. A primary hurdle is the transition from identifying potent variants in high-throughput screens to developing them into viable products. This requires extensive characterization of their mode of action, specificity, and potential off-target effects.

Another challenge lies in the complexity of spider venoms themselves, which contain a multitude of bioactive components. nih.gov Isolating and characterizing a single peptide like this compound requires sophisticated purification and analytical techniques. Furthermore, the synthesis of modified peptides for research purposes can be costly and time-consuming.

From a broader perspective, ensuring the safety and efficacy of this compound-based products for non-target organisms is paramount, especially for agricultural applications. mdpi.com Overcoming potential insect resistance to these peptides is another long-term consideration.

The future of this compound research is bright, with the potential to develop novel bioinsecticides that are both effective and environmentally friendly. psu.edumdpi.com Continued exploration of its diverse biological activities may also lead to new therapeutic agents for various diseases. The integration of multi-omics approaches, advanced structural biology techniques, and innovative screening platforms will be instrumental in overcoming the current challenges and unlocking the full potential of this fascinating spider venom peptide.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for the initial structural characterization of Lycotoxin-1?

  • Methodological Answer : Begin with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine molecular weight, amino acid sequence, and tertiary structure. Validate purity using high-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection. For novel isoforms, employ tandem MS/MS fragmentation and compare with existing databases. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in the experimental section .

Q. How should researchers design a study to assess this compound’s antimicrobial activity against drug-resistant pathogens?

  • Methodological Answer : Use a tiered approach:

In vitro assays : Conduct broth microdilution or agar diffusion tests with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus). Include positive controls (e.g., vancomycin) and measure minimum inhibitory concentrations (MICs).

Time-kill kinetics : Evaluate bactericidal effects over 24 hours.

Statistical rigor : Use ≥3 biological replicates and ANOVA for inter-group comparisons. Adhere to CLSI guidelines for antimicrobial susceptibility testing .

Q. What are key considerations for ensuring this compound’s purity and stability in experimental setups?

  • Methodological Answer : Store lyophilized peptides at −80°C in argon-sealed vials to prevent oxidation. For solubility, test buffers (e.g., PBS, Tris-HCl) at varying pH levels and use dynamic light scattering (DLS) to monitor aggregation. Include stability assays (e.g., circular dichroism under thermal stress) and validate purity via SDS-PAGE with Coomassie staining .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported cytotoxicity data for this compound across studies?

  • Methodological Answer : Systematically compare variables:

  • Cell lines : Primary vs. immortalized cells may exhibit differential membrane lipid composition, affecting toxin interaction.
  • Assay conditions : Normalize incubation time, serum concentration, and temperature.
  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Perform meta-analysis to identify confounding factors (e.g., endotoxin contamination) .

Q. How can researchers establish a reproducible in vivo model to study this compound’s neurotoxic effects?

  • Methodological Answer :

Animal model selection : Use transgenic Drosophila or zebrafish larvae for high-throughput screening of neuromuscular junctions.

Dosage calibration : Conduct pilot studies to determine LD₅₀ and sublethal doses.

Behavioral and histopathological endpoints : Quantify paralysis onset time and perform immunohistochemistry for synaptic markers. Validate findings across multiple labs to address reproducibility crises .

Q. How should researchers integrate conflicting data on this compound’s immune-modulatory effects into a unified model?

  • Methodological Answer : Apply systems biology approaches:

  • Transcriptomics : Compare RNA-seq profiles of immune cells exposed to this compound vs. controls.
  • Pathway enrichment analysis : Use tools like DAVID or Metascape to identify overrepresented signaling pathways (e.g., NF-κB, inflammasomes).
  • Mechanistic validation : Employ CRISPR-Cas9 knockouts of candidate genes in THP-1 macrophages. Address discrepancies by testing hypotheses across immune cell subtypes .

Q. What computational and experimental methods are suitable for analyzing this compound’s interaction with lipid bilayers?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental biophysics:

  • MD parameters : Simulate toxin insertion into lipid bilayers (e.g., POPC/POPE membranes) using GROMACS.
  • Surface plasmon resonance (SPR) : Measure binding kinetics to synthetic liposomes.
  • Fluorescence quenching : Use tryptophan mutants to map membrane penetration depth. Cross-validate results with cryo-EM for structural insights .

Data Reporting and Reproducibility

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and goodness-of-fit metrics (R², residual plots). For EC₅₀ comparisons, apply an extra sum-of-squares F-test. Include raw data in supplementary materials to enable reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.